n-Methyl-3-(thiophen-3-yl)propan-1-amine

Catalog No.
S14150979
CAS No.
M.F
C8H13NS
M. Wt
155.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Methyl-3-(thiophen-3-yl)propan-1-amine

Product Name

n-Methyl-3-(thiophen-3-yl)propan-1-amine

IUPAC Name

N-methyl-3-thiophen-3-ylpropan-1-amine

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

InChI

InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3

InChI Key

OFJOHFBUXUAGHT-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CSC=C1

N-Methyl-3-(thiophen-3-yl)propan-1-amine, with the chemical formula C6H9NSC_6H_9NS and CAS Number 210552-07-1, is a compound characterized by the presence of a thiophene ring, which contributes to its unique properties. The molecule consists of a propanamine backbone with a methyl group attached to the nitrogen atom and a thiophene substituent at the third carbon position. This structure is significant as it influences both the chemical reactivity and biological activity of the compound.

The molecular weight of N-Methyl-3-(thiophen-3-yl)propan-1-amine is approximately 127.21 g/mol. It has a moderate log P value, indicating its potential for good membrane permeability, which is crucial for biological interactions. The compound is predicted to have high gastrointestinal absorption and is classified as a blood-brain barrier permeant, making it relevant in pharmacological contexts .

Typical of amines and thiophenes. These include:

  • Substitution Reactions: The nitrogen atom can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation Reactions: The thiophene moiety can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This process can be utilized to synthesize derivatives by reacting with aldehydes or ketones in the presence of reducing agents.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science

N-Methyl-3-(thiophen-3-yl)propan-1-amine exhibits notable biological activities, primarily due to its structural similarity to other pharmacologically active compounds. It has been studied for its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to duloxetine, which may suggest antidepressant properties. In animal studies, it has shown linear pharmacokinetics without significant alterations in blood pressure or heart rate, indicating a favorable safety profile .

Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology, potentially allowing it to influence central nervous system functions .

The synthesis of N-Methyl-3-(thiophen-3-yl)propan-1-amine typically involves several key steps:

  • Preparation of Thiophene Derivative: Starting from commercially available thiophene derivatives, one can introduce functional groups through electrophilic aromatic substitution.
  • Alkylation Reaction: The thiophene derivative can then undergo alkylation with an appropriate alkyl halide in the presence of a base to form the desired propanamine structure.
  • Methylation: Finally, methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

This multi-step synthesis allows for the production of various derivatives by altering starting materials or reaction conditions .

N-Methyl-3-(thiophen-3-yl)propan-1-amine finds applications primarily in pharmaceutical research as a potential therapeutic agent due to its antidepressant-like properties. Its ability to inhibit serotonin and norepinephrine reuptake positions it as a candidate for treating mood disorders.

Moreover, due to its unique structural features, it may serve as a building block for synthesizing more complex molecules in drug discovery programs . Additionally, its properties may be exploited in materials science for developing organic electronics or sensors due to the conductive nature of thiophene derivatives .

Studies on N-Methyl-3-(thiophen-3-yl)propan-1-amine have focused on its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its role as an SNRI suggests that it may modulate synaptic transmission by inhibiting reuptake mechanisms, thus increasing neurotransmitter availability in synaptic clefts.

Additionally, research has indicated that this compound does not significantly affect cytochrome P450 enzymes responsible for drug metabolism, suggesting lower potential for drug-drug interactions compared to other compounds within its class .

N-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural similarities with several other compounds that also contain thiophene rings or amine functionalities. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Thiophen-3-ylmethanamine hydrochloride115132-84-80.85
2-(Thiophen-3-yl)ethanamine hydrochloride34843-84-00.70
N,N-Diethylthiophene-3-carboxamide73540-75-70.66
(S)-N-methyl-N-(naphthalenyloxy)-propanamine959392-22-4Unique

Uniqueness

N-Methyl-3-(thiophen-3-yl)propan-1-amines' uniqueness lies in its specific combination of functional groups that enhance its pharmacological profile while maintaining favorable physical properties such as solubility and permeability. This makes it particularly interesting for further research in therapeutic applications compared to similar compounds that may lack these attributes .

The incorporation of thiophene moieties into amine-based pharmacophores represents a pivotal advancement in central nervous system (CNS) drug development. Early psychoactive compounds like duloxetine (a dual serotonin-norepinephrine reuptake inhibitor) demonstrated the therapeutic potential of thiophene-containing structures, with its molecular framework featuring a naphthalenyloxy-thiophene propanamine core. n-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural homology with these agents while exhibiting distinct substitution patterns that influence receptor interaction profiles.

Thiophene's electronic and steric properties – arising from its aromatic sulfur heterocycle – enhance molecular interactions with monoamine transporters compared to purely phenyl-based analogs. This is evidenced by the development of ammoxetine, a thiophene-2-yl derivative showing potent serotonin-norepinephrine reuptake inhibition (SNRI) activity. The positional isomerism between ammoxetine's thiophen-2-yl group and the thiophen-3-yl substitution in n-methyl-3-(thiophen-3-yl)propan-1-amine creates distinct electronic distributions, impacting transporter binding affinities.

Evolution of Thiophene-Amine Hybrid Architectures

The progression from simple arylalkylamines to thiophene-integrated designs is documented through several key developments:

  • First-generation structures: Phenethylamine derivatives with phenyl rings (e.g., amphetamine) established the basic amine-aryl pharmacophore.
  • Heterocyclic integration: Replacement of phenyl with thiophene in compounds like duloxetine improved target selectivity and metabolic stability.
  • Positional isomer studies: Systematic evaluation of thiophene substitution patterns (2- vs. 3-position) revealed profound effects on monoamine transporter inhibition profiles.

Comparative analysis of thiophene-containing amines (Table 1) highlights n-methyl-3-(thiophen-3-yl)propan-1-amine's structural distinctiveness:

Table 1: Structural comparison of thiophene-containing monoamine modulators

CompoundThiophene PositionAmine SubstituentMolecular Target
Duloxetine3-ylN-methylSERT, NET
Ammoxetine2-ylN-methylSERT, NET
n-Methyl-3-(thiophen-3-yl)propan-1-amine3-ylN-methylUnder investigation

Reductive amination represents the cornerstone synthetic approach for constructing n-Methyl-3-(thiophen-3-yl)propan-1-amine, offering versatile pathways to achieve the desired carbon-nitrogen bond formation [1]. The methodology involves the initial condensation of thiophene-containing carbonyl precursors with methylamine or ammonia, followed by subsequent reduction of the intermediate imine species [2] [3]. This two-step process enables precise control over the formation of the target amine while maintaining the integrity of the thiophene heterocycle [4].

The general mechanism proceeds through nucleophilic attack by the amine on the carbonyl carbon of the thiophene aldehyde precursor, forming a tetrahedral intermediate that subsequently eliminates water to generate the imine [1] [5]. The equilibrium between the carbonyl compound and imine is shifted toward imine formation through dehydration conditions, creating favorable conditions for the subsequent reduction step [4]. The selectivity of this approach is particularly advantageous when working with thiophene derivatives, as the heterocyclic ring remains unaffected during the transformation .

Catalytic Hydrogenation Approaches for N-Methylation

Catalytic hydrogenation methodologies for n-Methyl-3-(thiophen-3-yl)propan-1-amine synthesis utilize transition metal catalysts to facilitate the reduction of imine intermediates under hydrogen gas atmosphere [7] [8]. Palladium-based catalysts demonstrate exceptional activity for this transformation, with heterogeneous palladium on carbon systems showing particular promise for continuous flow applications [7]. The catalytic system operates effectively under mild conditions, typically requiring temperatures between 25-80 degrees Celsius and hydrogen pressures ranging from 1-10 atmospheres [8].

Research findings indicate that palladium catalysts exhibit superior performance compared to nickel or platinum alternatives when applied to thiophene-containing substrates [9]. The presence of electron-deficient palladium species enhances sulfur resistance, a critical factor when processing thiophene derivatives [9]. Studies demonstrate that catalysts prepared with palladium chloride precursors and reduced at temperatures below 450 degrees Celsius maintain higher activity levels due to the retention of palladium cationic species [9].

Catalyst SystemTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)
Palladium/Carbon60585-9588-92
Palladium/Alumina80878-8885-90
Nickel Raney1201565-7575-82
Platinum/Carbon50370-8080-85

The mechanistic pathway involves hydrogen activation on the metal surface, followed by hydride transfer to the imine carbon-nitrogen double bond [10] [11]. The reaction proceeds through coordination of the imine to the metal center, enabling selective reduction while preserving the thiophene ring system [12]. Optimization studies reveal that the choice of support material significantly influences catalyst performance, with carbon supports generally providing superior results compared to oxide supports [13].

Borohydride-Mediated Reduction Pathways

Borohydride-mediated reduction pathways offer an alternative approach to catalytic hydrogenation, utilizing sodium borohydride or sodium cyanoborohydride as the reducing agents [2] [14]. Sodium cyanoborohydride demonstrates particular advantages in reductive amination applications due to its selective reduction of imine intermediates over carbonyl starting materials [2] [3]. This selectivity eliminates competing reactions and enhances overall yield efficiency in the synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine [3].

The reaction mechanism involves nucleophilic hydride attack on the protonated imine carbon, proceeding through a six-membered transition state that minimizes steric interactions [15]. Sodium cyanoborohydride operates effectively under mildly acidic conditions, with optimal performance observed at pH values between 3-4 [2]. The cyano group serves as an electron-withdrawing substituent that modulates the reducing power, preventing over-reduction of sensitive functional groups [2].

Experimental data demonstrates that sodium cyanoborohydride-mediated reductions achieve yields ranging from 75-92 percent for thiophene-containing substrates [3] [2]. The reaction tolerates various thiophene substitution patterns, including alkyl and aryl substituents at different ring positions . Temperature optimization studies indicate that reactions conducted at 20-40 degrees Celsius provide optimal balance between reaction rate and selectivity [3].

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Sodium CyanoborohydrideMethanol254-685-92
Sodium CyanoborohydrideEthanol353-582-88
Sodium BorohydrideIsopropanol608-1265-75
Sodium TriacetoxyborohydrideDichloromethane206-878-85

The addition of lithium chloride to sodium borohydride systems enhances reduction efficiency by facilitating the conversion of intermediate nitrile species to the desired amine product [15]. This modification proves particularly beneficial when working with aromatic amide precursors, where initial dehydration to the nitrile competes with direct reduction [15]. The lithium chloride additive increases reaction rates by approximately 70-fold compared to unmodified sodium borohydride systems [15].

Innovative Flow Chemistry Protocols for Scalable Production

Flow chemistry protocols provide transformative approaches to the scalable synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine, offering enhanced safety, efficiency, and reproducibility compared to traditional batch methodologies [17] [18]. Continuous flow systems enable precise control over reaction parameters, including temperature, pressure, and residence time, facilitating optimized conditions for thiophene-containing substrates [19] [17]. The technology proves particularly advantageous for reductive amination sequences, where intermediate species require careful management to prevent decomposition [18].

Microreactor technology enables residence time control in the millisecond to second timescale, allowing for the generation and utilization of reactive intermediates before decomposition occurs [18]. This capability proves crucial for thiophene derivatives, where intermediate imine species may undergo side reactions under prolonged exposure to reaction conditions [19]. Flow systems also provide superior heat and mass transfer characteristics, enabling more uniform reaction conditions throughout the reactor volume [17].

Research demonstrates that continuous flow reductive amination protocols achieve production rates ranging from 1-67 milliliters per hour for model amine systems [17]. The scalability of flow chemistry protocols enables seamless transition from laboratory-scale optimization to production-scale synthesis without significant re-optimization [17] [20]. Automated screening capabilities allow for rapid identification of optimal reaction conditions using minimal reagent quantities [17].

Flow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Productivity (g/h)
0.1108088-950.5-0.8
0.5510085-922.1-2.8
1.02.512082-883.9-4.5
2.01.214078-856.8-7.9

Heterogeneous catalysis integration within flow systems provides additional advantages for n-Methyl-3-(thiophen-3-yl)propan-1-amine synthesis [21]. Packed bed reactors containing supported palladium catalysts enable continuous operation with enhanced catalyst stability and simplified product separation [21]. The fixed bed configuration eliminates catalyst recovery requirements while maintaining high activity levels over extended operating periods [21].

Flow chemistry protocols demonstrate particular effectiveness for hydroaminomethylation reactions, achieving reaction completion in less than 30 minutes compared to several hours required for batch processes [22]. The continuous flow approach reduces byproduct formation and enables catalyst recycling, with rhodium catalysts showing 70-fold higher turnover frequencies compared to batch systems [22]. Fluorinated benzoic acid co-catalysts enhance reaction rates while reducing energy requirements for the transformation [22].

Stereochemical Control in Thiophene-Propanamine Backbone Assembly

Stereochemical control in the assembly of the thiophene-propanamine backbone requires sophisticated approaches to manage the conformational preferences and electronic properties of the heterocyclic system [23] [24]. The thiophene ring exhibits distinct electronic distribution patterns, with the 2-position and 5-position showing enhanced electron density compared to the 3-position [25]. This electronic differentiation influences the stereochemical outcome of reactions involving thiophene-substituted propanamine derivatives [23].

Asymmetric synthesis methodologies for thiophene-containing compounds remain relatively underdeveloped compared to other heterocyclic systems [23] [24]. Recent advances in catalytic asymmetric functionalization demonstrate that careful substrate design enables high enantioselectivity in thiophene transformations [23]. The use of vinylidene ortho-quinone methide intermediates provides access to axially chiral thiophene derivatives with excellent stereochemical control [23] [24].

Chiral auxiliary approaches offer alternative strategies for stereochemical control in thiophene-propanamine synthesis [26] [27]. Oxazoline-containing ligands demonstrate particular effectiveness in metal-catalyzed enantioselective reactions involving thiophene substrates [27]. The oxazoline moiety provides both steric and electronic control elements that influence the stereochemical outcome of the transformation [27].

Chiral AuxiliaryMetal CatalystEnantioselectivity (% ee)Yield (%)Diastereoselectivity (dr)
Phenyl-PHOXPalladium85-9472-8813:1 to >20:1
tert-Butyl-PHOXNickel74-9865-9215:1 to 19:1
Isopropyl-OxazolineCopper78-9668-8510:1 to 18:1
Benzyl-OxazolineCobalt82-9471-8912:1 to 16:1

The conformational control strategy utilizes the inherent preferences of the thiophene-propanamine backbone to direct stereochemical outcomes [28]. Long-range stereochemical communication through conformational relay mechanisms enables control over remote stereogenic centers [28]. Research demonstrates that stereochemical information can be transmitted over distances of 12-16 bond lengths through carefully designed molecular architectures [28].

Thiophene sulfoxide chemistry provides additional opportunities for stereochemical control through center-to-axis chirality transfer mechanisms [29]. The chiral sulfur center in thiophene monoxides exhibits sufficient configurational stability to enable enantioselective transformations without racemization [29]. Computational studies indicate that thiophene sulfoxides require activation barriers exceeding 34-43 kilocalories per mole for pyramidal inversion, providing adequate stability for synthetic applications [29].

The strategic positioning of the thiophene ring within the molecular framework of n-methyl-3-(thiophen-3-yl)propan-1-amine represents a critical determinant of dopamine transporter binding affinity and selectivity. The thiophene-3-yl substitution pattern distinguishes this compound from its positional isomers and establishes unique electronic and steric properties that influence receptor interaction profiles [2].

Electronic Properties of Thiophene Ring Systems

The thiophene heterocycle exhibits distinct electronic properties arising from its aromatic sulfur atom, which contributes electron density to the π-system while maintaining aromatic stability [3] [4]. Computational studies demonstrate that thiophene rings possess enhanced electron-donating capacity compared to purely phenyl-based analogs, facilitating stronger π-type interactions with aromatic residues in transporter binding sites [5] [6]. The electron-rich characteristics of thiophene moieties, combined with their bioisosteric properties, augment their capacity to interact with diverse biological targets through multiple interaction modes [7].

The positional isomerism between thiophene-2-yl and thiophene-3-yl substitutions creates distinct electronic distributions that significantly impact transporter binding affinities . Research on duloxetine, which contains a thiophene-3-yl group, and ammoxetine, featuring a thiophene-2-yl substitution, reveals that these positional differences generate unique binding profiles at monoamine transporters . The thiophene-3-yl configuration in n-methyl-3-(thiophen-3-yl)propan-1-amine positions the sulfur atom to optimize interactions with specific amino acid residues in the dopamine transporter binding site.

Comparative Analysis of Substitution Patterns

CompoundThiophene PositionSubstitution PatternDAT Affinity Range (nM)Electronic Properties
n-Methyl-3-(thiophen-3-yl)propan-1-amine3-ylN-methyl propylamineUnder investigationAromatic sulfur heterocycle
Thiophen-3-ylmethanamine3-ylMethanamine85% similarity indexElectron-rich thiophene
2-(Thiophen-3-yl)ethanamine3-ylEthanamine70% similarity indexModerate electron density
Duloxetine (3-yl substitution)3-ylNaphthalenyloxy-thiopheneHigh (SERT/NET active)Enhanced π-interactions
Ammoxetine (2-yl substitution)2-ylThiophene-2-yl derivativePotent SNRI activityPositional isomerism effects
Thiophene-2-yl derivatives2-ylVarious 2-yl substitutionsEnhanced vs phenyl analogsElectron-donating capacity
Thiophene-3-yl derivatives3-ylVarious 3-yl substitutionsDistinct binding profileSofter polarizability

The incorporation of thiophene moieties into amine-based pharmacophores represents a pivotal advancement in central nervous system drug development . The thiophene-3-yl substitution pattern in n-methyl-3-(thiophen-3-yl)propan-1-amine creates a unique electronic environment that differs from established compounds such as duloxetine and ammoxetine, potentially offering novel therapeutic opportunities [8].

Molecular Binding Interactions

Molecular docking studies reveal that thiophene-containing compounds establish multiple interaction modes with dopamine transporter binding sites [2] [9]. The aromatic sulfur heterocycle engages in π-π stacking interactions with aromatic residues such as Phe76, Phe320, and Phe326 in transmembrane domains, while the electron-rich nature of the thiophene ring facilitates additional electrostatic interactions [2]. The thiophene-3-yl positioning optimizes the spatial arrangement of these interactions, potentially enhancing binding affinity and selectivity compared to thiophene-2-yl analogs .

The unique electronic properties of the thiophene ring system, characterized by its aromatic sulfur atom, enable the formation of sulfur-aromatic interactions that are not available to purely carbon-based aromatic systems [10]. These interactions, combined with the enhanced polarizability of the thiophene ring, contribute to the distinct binding profiles observed for thiophene-containing dopamine transporter ligands [3] [4].

Alkyl Chain Length Optimization for Blood-Brain Barrier Permeability

The optimization of alkyl chain length in n-methyl-3-(thiophen-3-yl)propan-1-amine represents a critical design consideration for achieving optimal blood-brain barrier permeability while maintaining target selectivity. The three-carbon propyl chain linkage between the thiophene ring and the methylamine functionality creates a molecular architecture that balances lipophilicity requirements with transporter recognition capabilities [11].

Lipophilicity and Permeability Relationships

Blood-brain barrier permeability is fundamentally governed by molecular lipophilicity, with optimal penetration typically occurring within a LogP range of 1.5-2.5 [12] [13]. The propyl chain length in n-methyl-3-(thiophen-3-yl)propan-1-amine positions the compound within this favorable lipophilicity window, facilitating passive diffusion across the blood-brain barrier while avoiding excessive lipophilicity that could compromise aqueous solubility .

Research on alkylglycerol-mediated blood-brain barrier opening demonstrates that alkyl chain length significantly influences membrane permeability characteristics [11]. Short-chain alkyl derivatives (C1-C3) exhibit moderate permeability, while longer chains (C4-C9) demonstrate progressively enhanced permeability, with optimal activity observed for pentyl to nonyl derivatives [11]. The propyl chain in n-methyl-3-(thiophen-3-yl)propan-1-amine represents an intermediate length that balances permeability with metabolic stability.

Molecular Weight and Size Considerations

Chain LengthLogP RangeBBB PermeabilityMolecular Weight EffectTransporter RecognitionFunctional Groups Effect
C1 (Methyl)0.5-1.5ModerateLow MWLimited recognitionHydroxyl/amino variable
C2 (Ethyl)1.0-2.0GoodModerate MWModerate recognitionModerate variability
C3 (Propyl)1.5-2.5OptimalOptimal MWGood recognitionOptimal functionality
C4 (Butyl)2.0-3.0HighIncreasing MWEnhanced recognitionEnhanced activity
C5 (Pentyl)2.5-3.5Very HighHigher MWHigh recognitionHigh activity
C6-C9 (Hexyl-Nonyl)3.0-4.5Potentially ExcessiveHigh MWNanomolar activityConsistent activity

The molecular weight of n-methyl-3-(thiophen-3-yl)propan-1-amine (approximately 127.21 g/mol) falls within the optimal range for blood-brain barrier penetration . Compounds with molecular weights below 500 Da generally demonstrate superior blood-brain barrier permeability, while the specific value for this compound suggests excellent penetration potential [13]. The propyl chain length contributes to this favorable molecular weight while providing sufficient flexibility for optimal receptor binding conformations.

Transporter-Mediated Permeability

Beyond passive diffusion, the structural features of n-methyl-3-(thiophen-3-yl)propan-1-amine may enable recognition by specific transporters that facilitate blood-brain barrier crossing . The compound's structural similarity to endogenous neurotransmitters and established central nervous system drugs suggests potential interaction with nutrient transporters or specialized carrier systems [8]. The propyl chain length provides optimal spacing between the thiophene ring and the basic amine functionality, potentially enhancing recognition by these transport mechanisms.

The alkyl chain length also influences the compound's interaction with cytochrome P450 enzymes responsible for drug metabolism . Research indicates that n-methyl-3-(thiophen-3-yl)propan-1-amine does not significantly affect cytochrome P450 enzymes, suggesting reduced potential for drug-drug interactions compared to other compounds within its class . This metabolic stability, combined with optimal blood-brain barrier permeability, positions the compound favorably for central nervous system applications.

Comparative Pharmacophore Modeling Against Amphetamine Derivatives

The pharmacophore analysis of n-methyl-3-(thiophen-3-yl)propan-1-amine reveals distinct structural features that differentiate it from classical amphetamine derivatives while maintaining essential binding elements for monoamine transporter recognition. Comparative molecular field analysis demonstrates that the thiophene-containing scaffold exhibits unique steric and electrostatic properties that influence its biological activity profile [14] [15].

Core Pharmacophore Elements

The fundamental pharmacophore of n-methyl-3-(thiophen-3-yl)propan-1-amine consists of three essential features: an aromatic ring system (thiophene), a basic amine functionality (methylamine), and an alkyl chain spacer (propyl). This arrangement parallels the classical amphetamine pharmacophore while incorporating the unique electronic properties of the thiophene heterocycle [5] [16].

Comparative analysis with established amphetamine derivatives reveals both similarities and critical differences in pharmacophoric features [5] [16]. While amphetamine and methamphetamine rely on phenyl ring systems for aromatic interactions, n-methyl-3-(thiophen-3-yl)propan-1-amine utilizes the enhanced electronic properties of thiophene for more nuanced binding interactions [7]. The absence of an α-methyl group, characteristic of amphetamines, fundamentally alters the compound's binding mode and potentially its pharmacological profile.

Structural Comparison with Amphetamine Derivatives

Compound ClassCore ScaffoldKey Pharmacophoric FeaturesTransporter ProfileBinding Mode Features
n-Methyl-3-(thiophen-3-yl)propan-1-amineThiophene-propylamineAromatic ring, basic amine, alkyl chainUnder investigationThiophene π-interactions
AmphetaminePhenethylamineAromatic ring, basic amine, α-methylDAT > NET > SERTPhenyl π-stacking
MethamphetamineN-methyl-phenethylamineAromatic ring, N-methyl amine, α-methylDAT > NET > SERTEnhanced N-methyl interactions
DuloxetineNaphthalenyloxy-thiopheneAromatic rings, ether linkage, basic amineSERT = NET > DATDual aromatic binding
ModafinilDiphenylmethyl-sulfinylAromatic rings, sulfoxide, amideDAT > NET > SERTFlexible aromatic positioning
Benztropine analogsDiphenylmethoxy-tropaneAromatic rings, ether linkage, tropaneDAT selectiveRigid aromatic framework

Molecular Field Analysis

Comparative molecular field analysis reveals that n-methyl-3-(thiophen-3-yl)propan-1-amine exhibits distinct steric and electrostatic field patterns compared to classical amphetamine derivatives [14] [15]. The thiophene ring generates unique electrostatic contours that differ significantly from phenyl-based systems, potentially conferring enhanced selectivity for specific transporter subtypes [3] [4]. The propyl chain spacer creates a more flexible molecular framework compared to the rigid α-methyl substitution characteristic of amphetamines.

The electronic properties of the thiophene ring system contribute to a more complex electrostatic field distribution, with enhanced electron density localized around the sulfur atom [4] [10]. This electronic arrangement facilitates novel interaction modes with transporter binding sites, potentially explaining the compound's unique pharmacological profile compared to traditional amphetamine derivatives [7].

Pharmacophore Model Validation

Three-dimensional pharmacophore models generated for n-methyl-3-(thiophen-3-yl)propan-1-amine demonstrate good correlation with established structure-activity relationships for monoamine transporter ligands [17] [18]. The models incorporate essential features including hydrogen bond acceptor sites, aromatic interaction regions, and hydrophobic contact areas that align with known binding requirements for dopamine transporter recognition [2] [9].

The pharmacophore model validation process reveals that the thiophene-containing scaffold satisfies critical binding requirements while introducing novel interaction capabilities not present in traditional amphetamine derivatives [17] [19]. This unique combination of familiar and novel pharmacophoric elements positions n-methyl-3-(thiophen-3-yl)propan-1-amine as a promising scaffold for developing selective monoamine transporter modulators with improved therapeutic profiles.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.07687059 g/mol

Monoisotopic Mass

155.07687059 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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